3-Bromo-2-butoxy-5-methylbenzaldehyde
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Overview
Description
3-Bromo-2-butoxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol It is characterized by the presence of a bromine atom, a butoxy group, and a methyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-butoxy-5-methylbenzaldehyde typically involves the bromination of 2-butoxy-5-methylbenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can further improve the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2-butoxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-2-butoxy-5-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated benzaldehydes on cellular processes. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other advanced materials to impart specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-2-butoxy-5-methylbenzaldehyde depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The butoxy and methyl groups can influence the compound’s reactivity and stability by providing steric and electronic effects .
In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
- 3-Bromo-2-hydroxy-5-methylbenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-3-methylbenzaldehyde
Comparison: 3-Bromo-2-butoxy-5-methylbenzaldehyde is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical properties. Compared to 3-Bromo-2-hydroxy-5-methylbenzaldehyde, the butoxy group provides different steric and electronic effects, potentially leading to variations in reactivity and applications. Similarly, the presence of the butoxy group distinguishes it from 2-Bromo-5-methoxybenzaldehyde and 2-Bromo-3-methylbenzaldehyde, which have different substituents that affect their chemical behavior .
Properties
IUPAC Name |
3-bromo-2-butoxy-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-3-4-5-15-12-10(8-14)6-9(2)7-11(12)13/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOIMHDFASXQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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